
吡咯烷-2-腈
描述
Pyrrolidine-2-carbonitrile is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a versatile intermediate in organic synthesis and is widely used in the pharmaceutical industry for the development of various biologically active compounds. The presence of both a nitrile group and a pyrrolidine ring makes it a valuable building block in medicinal chemistry.
科学研究应用
Pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
Pyrrolidine-2-carbonitrile is a complex molecule with a wide range of potential targets. . The pyrrolidine ring, a key component of Pyrrolidine-2-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
Pyrrolidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, and its inhibition is beneficial in the management of type-II diabetes. Pyrrolidine-2-carbonitrile interacts with DPP-IV by binding to its active site, thereby preventing the enzyme from cleaving its substrates . This interaction extends the half-life of incretin hormones such as glucagon-like peptide-1, which enhances insulin secretion and improves glucose tolerance .
Cellular Effects
Pyrrolidine-2-carbonitrile has been shown to influence various cellular processes. Inhibition of dipeptidyl peptidase IV by pyrrolidine-2-carbonitrile leads to increased levels of active incretin hormones, which in turn stimulate insulin release from pancreatic beta cells . This compound also affects cell signaling pathways involved in glucose homeostasis, such as the insulin signaling pathway. Additionally, pyrrolidine-2-carbonitrile may impact gene expression related to insulin secretion and glucose metabolism .
Molecular Mechanism
The molecular mechanism of pyrrolidine-2-carbonitrile involves its binding to the active site of dipeptidyl peptidase IV, where it acts as a competitive inhibitor . This binding prevents the enzyme from cleaving its substrates, thereby prolonging the activity of incretin hormones. The nitrile group in pyrrolidine-2-carbonitrile is crucial for its inhibitory activity, as it forms reversible interactions with the enzyme’s active site . This inhibition leads to enhanced insulin secretion and improved glucose tolerance in patients with type-II diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-2-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that pyrrolidine-2-carbonitrile maintains its inhibitory effects on dipeptidyl peptidase IV, leading to sustained improvements in glucose tolerance and insulin secretion . The stability and activity of the compound may be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of pyrrolidine-2-carbonitrile vary with different dosages. At low to moderate doses, the compound effectively inhibits dipeptidyl peptidase IV, leading to improved glucose tolerance and enhanced insulin secretion . At high doses, pyrrolidine-2-carbonitrile may exhibit toxic or adverse effects, including hypoglycemia and potential damage to pancreatic beta cells . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .
Metabolic Pathways
Pyrrolidine-2-carbonitrile is involved in several metabolic pathways, primarily related to its role as a dipeptidyl peptidase IV inhibitor. The compound undergoes hydrolysis of its nitrile group, leading to the formation of metabolites that are further processed by the body . These metabolic pathways do not involve cytochrome P450 enzymes, which reduces the potential for drug-drug interactions . The metabolites of pyrrolidine-2-carbonitrile are eventually excreted from the body, primarily through the kidneys .
Transport and Distribution
Within cells and tissues, pyrrolidine-2-carbonitrile is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, pyrrolidine-2-carbonitrile can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects on dipeptidyl peptidase IV . The distribution of pyrrolidine-2-carbonitrile within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of pyrrolidine-2-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase IV . Targeting signals or post-translational modifications may direct pyrrolidine-2-carbonitrile to specific subcellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of pyrrolidine-2-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate . This method is practical and efficient, providing high yields and chiral purity .
Industrial Production Methods: The industrial production of pyrrolidine-2-carbonitrile typically follows the same synthetic route as described above. The process involves the use of readily available and inexpensive raw materials, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, with steps including coupling reactions, cyclization, and aminolysis .
化学反应分析
Types of Reactions: Pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives
相似化合物的比较
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
Comparison: Pyrrolidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. In contrast, pyrrolidine-2-one and pyrrolidine-2,5-dione have different functional groups, leading to different reactivity and applications. Pyrrolizines, on the other hand, have a fused ring structure, which affects their biological activity and synthetic utility .
属性
IUPAC Name |
pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCEGDXFJIYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405749 | |
| Record name | Pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-49-3 | |
| Record name | Pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyrrolidine-2-carbonitrile?
A1: The molecular formula of pyrrolidine-2-carbonitrile is C5H8N2, and its molecular weight is 96.13 g/mol.
Q2: What spectroscopic data is available for characterizing pyrrolidine-2-carbonitrile?
A3: Characterization data often includes 1H NMR, 13C NMR, IR, and mass spectrometry. For example, one study utilized 1H NMR and MS to confirm the structure of synthesized (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of DPP-4 inhibitors. []
Q3: Are there any specific stability concerns associated with pyrrolidine-2-carbonitrile derivatives?
A4: Stability can vary depending on the specific substituents on the pyrrolidine-2-carbonitrile core. Research has focused on improving the stability of these derivatives, particularly under various storage conditions. [] For instance, one study explored different formulation strategies to enhance the stability of Vildagliptin, a DPP-4 inhibitor containing a pyrrolidine-2-carbonitrile moiety. []
Q4: Does pyrrolidine-2-carbonitrile exhibit any catalytic properties?
A4: While pyrrolidine-2-carbonitrile itself might not be recognized for its catalytic activity, its derivatives have been explored as organocatalysts in specific organic reactions.
Q5: How is computational chemistry used in the development of pyrrolidine-2-carbonitrile-based drugs?
A6: Computational tools like docking studies and 3D-QSAR are frequently employed to predict the binding affinity and activity of novel pyrrolidine-2-carbonitrile derivatives as potential DPP-4 inhibitors. [] These techniques help prioritize the synthesis and biological evaluation of promising candidates.
Q6: How do structural modifications to the pyrrolidine-2-carbonitrile core affect DPP-4 inhibitory activity?
A7: Extensive SAR studies have revealed the impact of substituents on the pyrrolidine ring and the nature of the group attached to the nitrile on the potency, selectivity, and pharmacokinetic properties of DPP-4 inhibitors. [, ] Researchers have explored various heterocyclic rings, aromatic groups, and substituted alkyl chains to optimize these parameters.
Q7: What are some common formulation strategies employed to improve the stability and bioavailability of pyrrolidine-2-carbonitrile-based drugs?
A8: Formulation approaches, including the use of suitable excipients, particle size reduction, and different dosage forms like tablets or capsules, are crucial for optimizing the stability, solubility, and consequently, the bioavailability of pyrrolidine-2-carbonitrile-containing drugs. []
Q8: What is the typical pharmacokinetic profile of Vildagliptin?
A9: Vildagliptin exhibits good oral bioavailability and a relatively long half-life, allowing for once-daily dosing. [] It is primarily metabolized by hydrolysis, and its metabolites are mainly excreted in the feces. []
Q9: What animal models are commonly used to assess the efficacy of DPP-4 inhibitors?
A10: Spontaneously Hypertensive Rats-Streptozotocin (SHR-STZ) animal models are frequently employed to evaluate the antidiabetic potential of novel pyrrolidine-2-carbonitrile derivatives. []
Q10: What analytical techniques are used to characterize and quantify pyrrolidine-2-carbonitrile and its derivatives?
A12: Various analytical methods, including HPLC, have been developed for the estimation of Vildagliptin in bulk and tablet dosage forms. [] These methods are validated according to ICH guidelines to ensure accuracy, precision, and specificity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


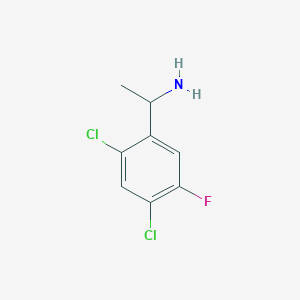
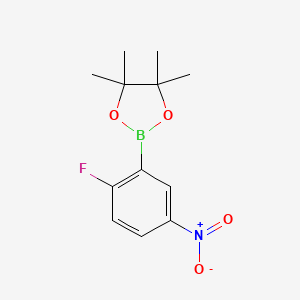
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
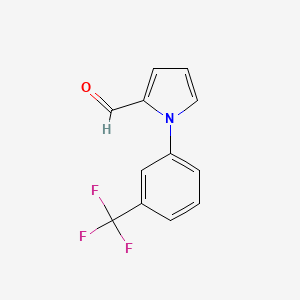
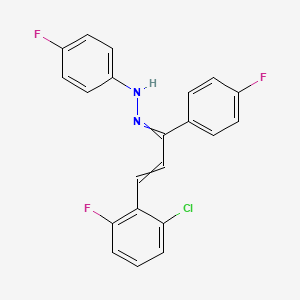
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
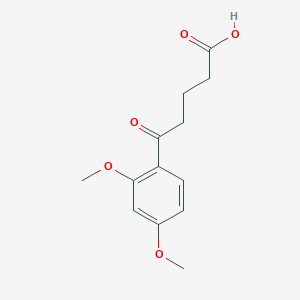
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)


